S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate
Brand Name: Vulcanchem
CAS No.: 356590-07-3
VCID: VC3292522
InChI: InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3
SMILES: CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Molecular Formula: C24H16OS
Molecular Weight: 352.4 g/mol

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

CAS No.: 356590-07-3

Cat. No.: VC3292522

Molecular Formula: C24H16OS

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate - 356590-07-3

Specification

CAS No. 356590-07-3
Molecular Formula C24H16OS
Molecular Weight 352.4 g/mol
IUPAC Name S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate
Standard InChI InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3
Standard InChI Key ZWLJTQTZLWBSFY-UHFFFAOYSA-N
SMILES CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Canonical SMILES CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Introduction

Structural Characteristics and Identification

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate belongs to the class of thiol-terminated oligo(phenyleneethynylene) (OPE) derivatives. These compounds are characterized by their linear backbone of alternating phenyl rings and ethynyl linkages, providing a rigid rod-like structure with exceptional electronic conjugation properties.

Chemical Identity

The compound is identified by the following parameters:

ParameterValue
CAS Number356590-07-3
Molecular FormulaC24H16OS
Research DesignationPhC≡CC6H4C≡CC6H4SAc
Chemical ClassThiol-terminated oligo(phenyleneethynylene) derivatives

The molecular structure consists of three phenyl rings connected by two ethynyl bridges, with a terminal thioacetate group that serves as a protected thiol functionality. This arrangement creates a linear molecule approximately 2 nm in length, with the thioacetate group providing a means for surface attachment to metals such as gold through sulfur-metal bonding after deprotection.

Structural Features

The distinctive structural features of this compound include:

  • Multiple phenyl rings connected by ethynyl linkages

  • Extended π-conjugation along the molecular backbone

  • Terminal thioacetate group for surface attachment capabilities

  • Rigid, rod-like conformation due to the linear arrangement of sp and sp² hybridized carbon atoms

These structural characteristics contribute to the compound's ability to function as a molecular wire, facilitating electron transport across its backbone .

Physical and Electronic Properties

The physical and electronic properties of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate are largely determined by its extended π-conjugation system, which allows for efficient electron delocalization along the molecular backbone.

Physical Properties

While comprehensive physical property data for this specific compound is limited in the available literature, related OPE compounds with similar structures typically exhibit the following properties:

PropertyCharacteristics
AppearanceCrystalline solid
SolubilitySoluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran)
Thermal StabilityModerate to high due to rigid structure
Molecular LengthApproximately 2 nm

Electronic Properties

The compound exhibits significant electronic properties that make it valuable for molecular electronics applications:

  • Extended π-conjugation allowing efficient electron transport

  • Potential for quantum tunneling across the molecular bridge

  • Controlled electron transfer properties when incorporated into metal-molecule-metal junctions

  • High charge-transfer resistance in well-ordered self-assembled monolayers

These electronic characteristics are primarily attributed to the uninterrupted conjugation pathway provided by the alternating phenyl-ethynyl backbone, which creates a coherent π-electron system throughout the molecule.

Synthesis Methods

The synthesis of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate typically involves multi-step procedures that utilize palladium-catalyzed coupling reactions to construct the conjugated backbone.

Sonogashira Coupling Reactions

The primary synthetic approach involves sequential Sonogashira coupling reactions to build the extended phenyleneethynylene backbone:

  • Coupling of a phenylacetylene derivative with a para-substituted halobenzene to form the initial phenylethynylphenyl segment

  • Subsequent coupling with another halogenated phenyl derivative containing a protected thiol functionality

  • Final deprotection and thioacetate formation to yield the target compound

These palladium-catalyzed cross-coupling reactions are conducted under inert atmosphere conditions, typically using a palladium(0) catalyst, copper(I) co-catalyst, and an amine base in an appropriate solvent system.

Alternative Approaches

Alternative synthetic strategies may include:

  • Convergent synthesis approaches where larger segments are prepared separately and then coupled

  • Stepwise elongation of the molecular backbone from either terminal

  • Protecting group manipulations to enable regioselective functionalization

The specific synthetic pathway chosen often depends on the availability of starting materials, required purity, and scale of synthesis.

Research Applications

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has been extensively studied for various applications in molecular electronics and surface modification.

Self-Assembled Monolayers

One of the most significant applications of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces. Research has demonstrated that:

  • The compound forms well-ordered monolayers on gold electrode surfaces

  • These SAMs exhibit high charge-transfer resistance

  • The molecular orientation and packing density can be controlled through the assembly conditions

  • The resulting monolayers demonstrate consistent electronic properties suitable for molecular electronic applications

The thioacetate group serves as a protected form of the thiol functionality, which can be deprotected in situ during the self-assembly process to form robust sulfur-gold bonds with the electrode surface.

Molecular Electronics

As a molecular wire candidate, S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has been investigated for various molecular electronics applications:

  • Single-molecule conductors in nanoscale circuits

  • Components in molecular rectifiers and switches

  • Building blocks for more complex molecular electronic devices

  • Models for understanding electron transport at the molecular scale

The wire-like properties of this compound make it particularly valuable for fundamental studies of electron transport across molecular junctions .

Electrochemical Properties and Studies

Significant research has been conducted on the electrochemical properties of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate, particularly when assembled as monolayers on electrode surfaces.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) has been used to investigate the electrochemical properties of monolayers formed from this compound:

ParameterObservation
Electrode BlockingHigh level of electrode blocking toward redox probes
Electron Transfer KineticsReduced electron transfer rates compared to bare electrodes
Surface CoverageNear-complete coverage with well-ordered monolayers

These studies typically utilize redox probes such as [Fe(CN)6]⁴⁻ to assess the blocking properties and integrity of the formed monolayers .

Electrochemical Impedance Spectroscopy

Electrochemical impedance spectroscopy (EIS) has provided detailed insights into the electron tunneling resistance and fractional coverage of SAMs formed from this compound:

  • Well-ordered monolayers exhibit higher charge-transfer resistance compared to defect-ridden SAMs

  • The tunneling resistance correlates with the molecular length and conjugation pattern

  • The impedance characteristics can be modeled using electron tunneling theory

  • The data provides quantitative measures of monolayer quality and electronic properties

These electrochemical studies demonstrate that S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate forms high-quality, electronically active monolayers suitable for molecular electronics applications.

Comparative Analysis with Related Compounds

To better understand the structure-property relationships of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate:

CompoundKey Structural DifferencesNotable Properties
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)Contains two thioacetate terminal groupsEnhanced stability, potential for double-anchoring to surfaces
H₂NC₆H₄C≡CC₆H₄C≡CC₆H₄SAcContains amino group instead of terminal phenylForms well-ordered monolayers similar to phenyl-terminated analog
PhC≡CC₆H₂(OMe)₂C≡CC₆H₄SAcContains methoxy substituents on central ringForms defect-ridden SAMs due to steric hindrance of methoxy groups
AcSC₆H₄C≡CC₆H₄C≡CC₆H₄SAcContains thioacetate groups at both endsLikely binds to surfaces through both terminals, preventing dense packing

These comparisons highlight how subtle structural modifications can significantly impact the self-assembly properties and resulting monolayer quality of these molecular wire compounds.

Electronic Property Comparison

The electronic properties of these compounds vary based on their structural features:

  • The presence of electron-donating or -withdrawing groups affects the HOMO-LUMO gap

  • The number and positioning of thioacetate groups influences surface binding orientation

  • Substituents on the phenyl rings can alter the π-electron distribution and conjugation efficiency

  • Terminal functional groups determine the electronic coupling to metal surfaces

Studies have shown that compounds with well-maintained linear conjugation, like S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate, typically exhibit superior electron transport properties compared to those with broken conjugation or steric hindrances .

Surface Morphology Studies

The surface morphology of self-assembled monolayers formed from S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate has been characterized using advanced microscopy techniques.

Atomic Force Microscopy Findings

Atomic force microscopy (AFM) has been employed to examine the morphology of monolayers formed from this compound:

  • Height images provide root-mean-square (RMS) roughness measurements

  • The surface topography confirms the proposed SAM structures

  • Well-ordered monolayers show consistent height profiles and minimal defects

  • The observed morphology correlates with the electrochemical properties

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